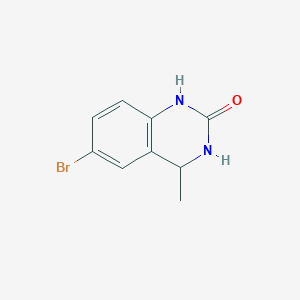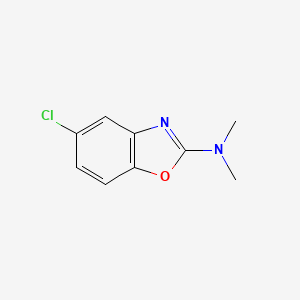![molecular formula C21H16N2O4S B12271277 [3-Amino-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl](3,4-dihydroxyphenyl)methanone](/img/structure/B12271277.png)
[3-Amino-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl](3,4-dihydroxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-AMINO-6-(4-METHOXYPHENYL)THIENO[2,3-B]PYRIDINE-2-CARBONYL]BENZENE-1,2-DIOL is a complex organic compound that belongs to the class of thienopyridines. This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core substituted with an amino group, a methoxyphenyl group, and a benzene-1,2-diol moiety. The presence of these functional groups imparts significant chemical reactivity and potential biological activity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-AMINO-6-(4-METHOXYPHENYL)THIENO[2,3-B]PYRIDINE-2-CARBONYL]BENZENE-1,2-DIOL typically involves multi-step organic reactions. One common method is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-[3-AMINO-6-(4-METHOXYPHENYL)THIENO[2,3-B]PYRIDINE-2-CARBONYL]BENZENE-1,2-DIOL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted thienopyridines, quinone derivatives, and amino derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-[3-AMINO-6-(4-METHOXYPHENYL)THIENO[2,3-B]PYRIDINE-2-CARBONYL]BENZENE-1,2-DIOL has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Mécanisme D'action
The mechanism of action of 4-[3-AMINO-6-(4-METHOXYPHENYL)THIENO[2,3-B]PYRIDINE-2-CARBONYL]BENZENE-1,2-DIOL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- ETHYL 4-({[3-AMINO-6-(4-METHOXYPHENYL)-4-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDIN-2-YL]CARBONYL}AMINO)BENZOATE
- 3-AMINO-6-(4-METHYLPHENYL)-4-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDIN-2-YLMETHANONE
- ETHYL 3-AMINO-6-(4-METHOXYPHENYL)-4-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDINE-2-CARBOXYLATE
Uniqueness
4-[3-AMINO-6-(4-METHOXYPHENYL)THIENO[2,3-B]PYRIDINE-2-CARBONYL]BENZENE-1,2-DIOL is unique due to its specific substitution pattern and the presence of both a thienopyridine core and a benzene-1,2-diol moiety. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various scientific research applications.
Propriétés
Formule moléculaire |
C21H16N2O4S |
|---|---|
Poids moléculaire |
392.4 g/mol |
Nom IUPAC |
[3-amino-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl]-(3,4-dihydroxyphenyl)methanone |
InChI |
InChI=1S/C21H16N2O4S/c1-27-13-5-2-11(3-6-13)15-8-7-14-18(22)20(28-21(14)23-15)19(26)12-4-9-16(24)17(25)10-12/h2-10,24-25H,22H2,1H3 |
Clé InChI |
LVYPMFUFHCQJHY-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=NC3=C(C=C2)C(=C(S3)C(=O)C4=CC(=C(C=C4)O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-methyl-N-[1-(2-phenoxyethyl)piperidin-4-yl]pyridin-2-amine](/img/structure/B12271198.png)
![2-[3-(Morpholine-4-carbonyl)piperidin-1-yl]-4-(trifluoromethyl)-1,3-benzothiazole](/img/structure/B12271206.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)pyridazine](/img/structure/B12271222.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine](/img/structure/B12271226.png)
![2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-methylpyrazine](/img/structure/B12271231.png)
![4-bromo-1-[(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-1H-pyrazole](/img/structure/B12271235.png)
![N-(5-chloro-2-methoxyphenyl)-N'-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}ethanediamide](/img/structure/B12271237.png)

![6-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine](/img/structure/B12271248.png)

![4-[(5-chloropyrimidin-2-yl)(methyl)amino]-N-(2-fluorophenyl)piperidine-1-carboxamide](/img/structure/B12271272.png)
![2,4-dimethoxy-6-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3,5-triazine](/img/structure/B12271274.png)
![3-[5-(5-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-2-carbonitrile](/img/structure/B12271279.png)
![2-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-6-methylpyridine-3-carbonitrile](/img/structure/B12271284.png)
